N'-((5-Bromo-2-fluoropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide
Description
N'-((5-Bromo-2-fluoropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide (CAS: 2586232-99-5) is a sulfonohydrazide Schiff base derivative synthesized via condensation of 4-methylbenzenesulfonohydrazide with 5-bromo-2-fluoropyridine-3-carbaldehyde . This compound features a pyridine ring substituted with bromo (Br) and fluoro (F) groups at positions 5 and 2, respectively, which confer distinct electronic and steric properties.
Properties
IUPAC Name |
N-[(E)-(5-bromo-2-fluoropyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFN3O2S/c1-9-2-4-12(5-3-9)21(19,20)18-17-7-10-6-11(14)8-16-13(10)15/h2-8,18H,1H3/b17-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYIXSASCRLEBE-REZTVBANSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(N=CC(=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(N=CC(=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFN3O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((5-Bromo-2-fluoropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide typically involves the reaction of 5-bromo-2-fluoropyridine-3-carbaldehyde with 4-methylbenzenesulfonohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, with considerations for the availability of raw materials, reaction conditions, and purification methods. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-((5-Bromo-2-fluoropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out under mild to moderate conditions, with the choice of solvent and temperature depending on the specific reaction being performed .
Major Products Formed
The major products formed from the reactions of N’-((5-Bromo-2-fluoropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
N’-((5-Bromo-2-fluoropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-((5-Bromo-2-fluoropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Sulfonohydrazide derivatives are widely studied for their structural diversity and applications in medicinal chemistry, materials science, and catalysis. Below is a detailed comparison of the target compound with structurally related analogs.
Substituent Effects on Physical and Spectral Properties
Table 1: Key Physical and Spectral Data of Selected Sulfonohydrazide Derivatives
Key Observations :
- Substituent Impact: The target compound's bromo and fluoro substituents likely increase molecular weight and lipophilicity compared to non-halogenated analogs (e.g., furan or thiophene derivatives). This could enhance membrane permeability in biological systems .
- Spectral Trends : The C=N stretching vibration (~1570–1620 cm⁻¹) and SO₂ symmetric/asymmetric vibrations (~1150–1165 cm⁻¹) are consistent across derivatives, confirming the hydrazone and sulfonamide moieties .
Structural and Electronic Comparisons
- Heterocyclic vs.
- Halogen Effects: Bromo and fluoro groups in the target compound may enhance electron-withdrawing effects, stabilizing the hydrazone linkage and influencing reactivity. Similar halogenated derivatives (e.g., 4-bromo and 4-chloro analogs) show pronounced intermolecular interactions (e.g., C–H···O hydrogen bonds) in crystal structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
